molecular formula C16H17NO3 B1584471 Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate CAS No. 33369-52-7

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Cat. No. B1584471
CAS RN: 33369-52-7
M. Wt: 271.31 g/mol
InChI Key: SIXINSDWVSIFEY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate” is a chemical compound with the linear formula C15H15NO3 . It has a molecular weight of 257.292 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate” is represented by the formula C15H14NO3 . The average mass is 256.277 Da and the monoisotopic mass is 256.097931 Da .

properties

IUPAC Name

methyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXINSDWVSIFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186989
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

CAS RN

33369-52-7
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Synthesis routes and methods I

Procedure details

The process of claim 1, wherein 4-methylbenzoylcyanide is reacted with methyl 1-methylpyrrole-2-acetate to produce methyl 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (0.034 mole) of 4-methylbenzoylcyanide and 0.8 g (0.005 mole) of methyl 1-methyl-pyrrole-2-acetate was added over 4 hours from a heated addition funnel to a sample of 3.8 g (0.025 mole) of methyl 1-methylpyrrole-2-acetate at 180° through which nitrogen was bubbled. The mixture was heated for six more hours after the addition was complete. The reaction was cooled and dissolved in methylene chloride-toluene. The organic solution was washed with 10 percent sodium hydroxide solution and saturated brine and dried (MgSO4). The solvent was evaporated in vacuo and the residue recrystallized twice from methanol to give 5.41 g (69 percent yield) of white crystalline methyl 1-methyl-5-(4-methyl-benzoyl)-pyrrole-2-acetate, mp 118°-120° C. The solid state IR spectrum was identical to authentic material.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Methyl 4-methylbenzimidoyl chloride (3.85 g, 23 mmole) was treated with alcohol free chloroform (4.5 ml) and chlorosulfonic acid (0.2 g, 1.7 mmole). Methyl 1-methyl-1H-pyrrole-2-acetate (3.5 g, 23 mmole) was added in one portion, the reaction was fitted with a calcium chloride drying tube and stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate. The phases were separated and the organic phase was concentrated under reduced pressure. The residue (6.6 g of a red oil) was dissolved in methanol (50 ml) and treated with sodium acetate (3 g, 36 mmole) and water (10 ml). The reaction was heated at reflux overnight, then cooled in an ice bath. The title compound crystallized and was isolated by filtration, washed with cold methanol, and air dried to yield 2.3 g (37%) of a light tan solid, m.p. 117°-119° C.
Name
N-Methyl 4-methylbenzimidoyl chloride
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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